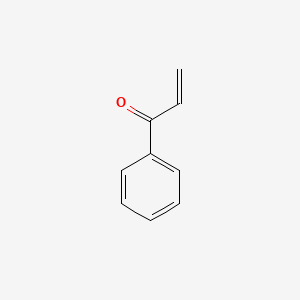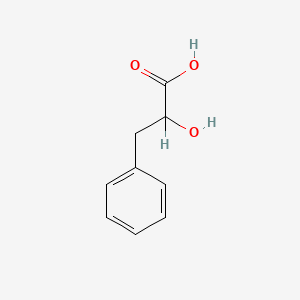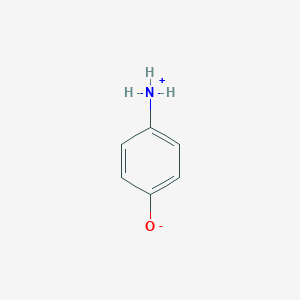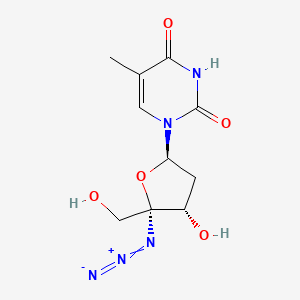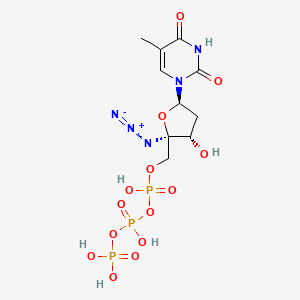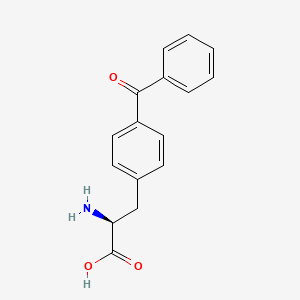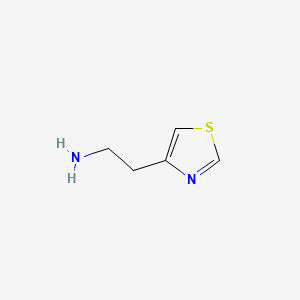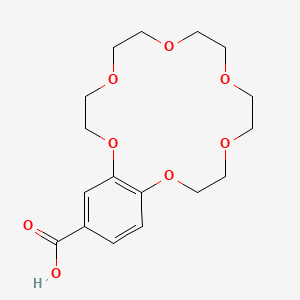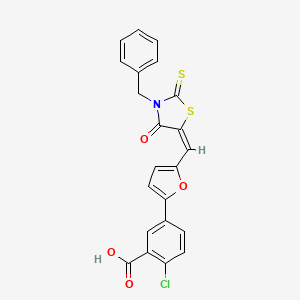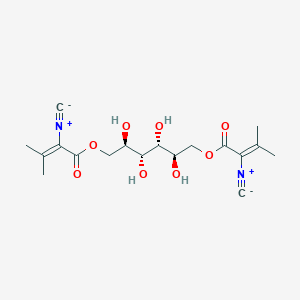
Antibiotic A 32390A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A32390A is an antibiotic inhibitor that shows antimicrobial activity against fungi and gram-positive bacteria.
Scientific Research Applications
Environmental Fate of Antibiotics
Kemper (2008) discusses the environmental fate of antibiotics, including those used in animal husbandry like A 32390A. The study focuses on how antibiotics reach the terrestrial and aquatic environment through manure application or direct excretion by animals, leading to surface runoff, driftage, or leaching into deeper soil layers. This research highlights the persistence of some antibiotics in the environment, especially in soil, and their impact on environmental and other bacteria【Kemper, 2008】.
Alternatives to Antibiotics
Seal et al. (2013) explore alternatives to antibiotics in animal agriculture, addressing concerns over antibiotic resistance and their extensive use in food animals. The symposium highlighted research results and novel technologies that could lead to alternatives to conventional antibiotics, assessing challenges associated with their commercialization. The focus was on preventing and treating diseases in animals, thus indirectly related to the use of antibiotics like A 32390A【Seal et al., 2013】.
Antibiotics and Resistance
Kumar et al. (2019) review the ecotoxicity and resistance associated with antibiotic pollution, including the challenges in bioremediation of antibiotics like A 32390A. The review addresses the primary sources of antibiotic pollution, detection methods, and the evolution-based strategies bacteria use to overcome the effects of antibiotics. This research provides insights into antibiotic degradation and elimination from the environment【Kumar et al., 2019】.
Antibiotic Resistance Mechanisms
Richardson (2017) delves into the mechanisms of antibiotic resistance, a direct consequence of antibiotic use. The study focuses on how bacteria exposed to drugs below the required dose mutate and resist treatment via natural selection. This research is relevant in understanding the resistance mechanisms that may arise from the use of antibiotics like A 32390A in various settings【Richardson, 2017】.
Antibiotics in Aquatic Environments
Carvalho and Santos (2016) review the occurrence, fate, and effects of antibiotics in European aquatic environments, relevant to antibiotics like A 32390A. They discuss the diffusion of antibiotics in natural water systems, contributing to antibiotic resistance development and global dissemination. The review also touches upon the unknown aquatic ecotoxicity and human toxicity via environmental exposure routes【Carvalho & Santos, 2016】.
properties
CAS RN |
61241-59-6 |
|---|---|
Product Name |
Antibiotic A 32390A |
Molecular Formula |
C18H24N2O8 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
[2,3,4,5-tetrahydroxy-6-(2-isocyano-3-methylbut-2-enoyl)oxyhexyl] 2-isocyano-3-methylbut-2-enoate |
InChI |
InChI=1S/C18H24N2O8/c1-9(2)13(19-5)17(25)27-7-11(21)15(23)16(24)12(22)8-28-18(26)14(20-6)10(3)4/h11-12,15-16,21-24H,7-8H2,1-4H3 |
InChI Key |
YEMJVHOPMVQUGS-CZPYZCIJSA-N |
Isomeric SMILES |
CC(=C(C(=O)OC[C@H]([C@H]([C@@H]([C@@H](COC(=O)C(=C(C)C)[N+]#[C-])O)O)O)O)[N+]#[C-])C |
SMILES |
CC(=C(C(=O)OCC(C(C(C(COC(=O)C(=C(C)C)[N+]#[C-])O)O)O)O)[N+]#[C-])C |
Canonical SMILES |
CC(=C(C(=O)OCC(C(C(C(COC(=O)C(=C(C)C)[N+]#[C-])O)O)O)O)[N+]#[C-])C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
A32390A; A 32390A; A-32390A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



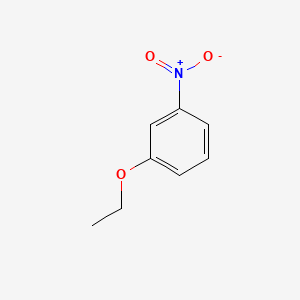
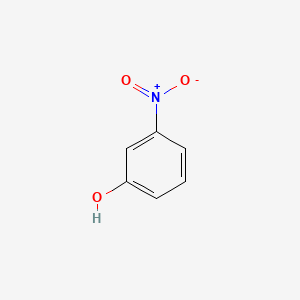
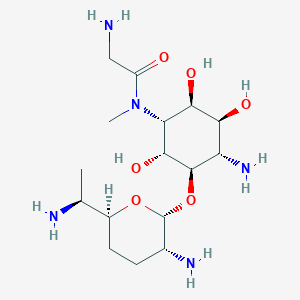
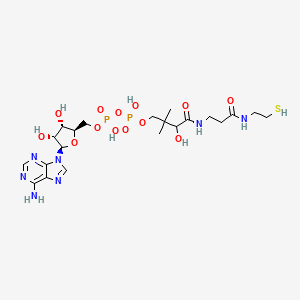
![(1S,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B1666308.png)
